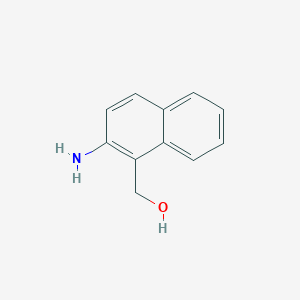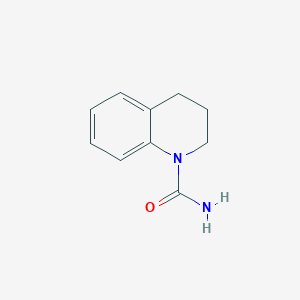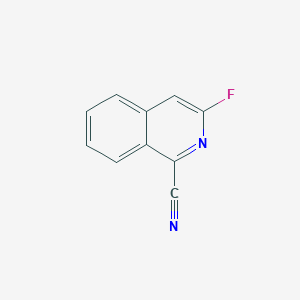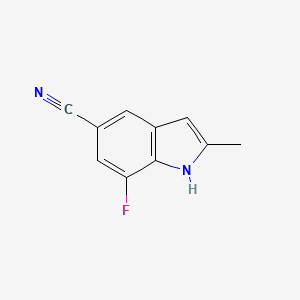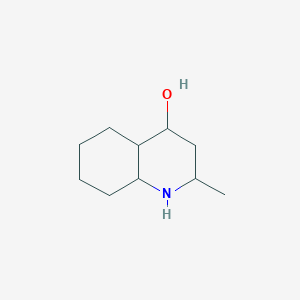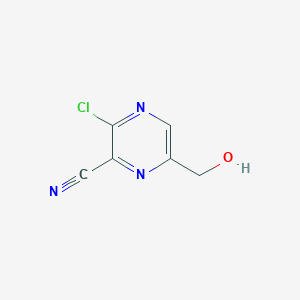
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルは、分子式C6H4ClN3Oの複素環化合物です。この化合物は、クロロ基、ヒドロキシメチル基、およびカルボニトリル基で置換されたピラジン環の存在を特徴としています。
2. 製法
合成経路と反応条件
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルの合成は、通常、6-(ヒドロキシメチル)ピラジン-2-カルボニトリルの塩素化を伴います。一般的な方法の1つには、還流条件下で塩化チオニル(SOCl2)を塩素化剤として使用するものが含まれます。反応は以下のように進みます:[ \text{6-(ヒドロキシメチル)ピラジン-2-カルボニトリル} + \text{SOCl}2 \rightarrow \text{3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリル} + \text{HCl} + \text{SO}_2 ]
工業的製造方法
工業的な環境では、3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルの製造には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。 自動反応器の使用や温度や圧力などの反応パラメータの精密な制御により、製造プロセスを最適化できます {_svg_1}.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile typically involves the chlorination of 6-(hydroxymethyl)pyrazine-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-(hydroxymethyl)pyrazine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
化学反応の分析
反応の種類
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシメチル基は、過マンガン酸カリウム(KMnO4)などの酸化剤を使用してカルボン酸に酸化することができます。
還元: ニトリル基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアミンに還元することができます。
置換: クロロ基は、適切な条件下でアミンやチオールなどの求核剤によって置換することができます。
一般的な試薬と条件
酸化: 水性媒体中のKMnO4。
還元: 無水エーテル中のLiAlH4。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下のアミンまたはチオール。
生成される主な生成物
酸化: 3-クロロ-6-(カルボキシメチル)ピラジン-2-カルボニトリル。
還元: 3-クロロ-6-(ヒドロキシメチル)ピラジン-2-アミン。
置換: 3-アミノ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルまたは3-チオ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリル.
4. 科学研究への応用
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な複素環化合物の合成のためのビルディングブロックとして役立ちます。
生物学: 抗菌および抗がん特性を持つ可能性のある生物活性分子の開発に使用されています。
科学的研究の応用
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、抗菌剤としての用途では、細菌の細胞壁合成に不可欠な酵素の活性を阻害する可能性があります。 分子ドッキング研究では、この化合物の誘導体が、ミコバクテリアのエノイル-ACPレダクターゼ(InhA)の活性部位に結合し、その機能を阻害できることが示されています .
類似化合物との比較
類似化合物
3-クロロピラジン-2-カルボニトリル: ヒドロキシメチル基がなく、化学修飾の多様性が制限されます。
6-(ヒドロキシメチル)ピラジン-2-カルボニトリル: クロロ基がなく、置換反応における反応性が低下します。
独自性
3-クロロ-6-(ヒドロキシメチル)ピラジン-2-カルボニトリルは、ピラジン環にクロロ基とヒドロキシメチル基の両方が存在することでユニークです。 この二重の機能性により、幅広い化学反応と修飾が可能になり、さまざまな生物活性化合物の合成において貴重な中間体となっています .
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
3-chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2 |
InChIキー |
WJOCUOANJCXAGH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)Cl)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



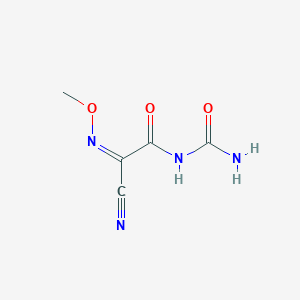
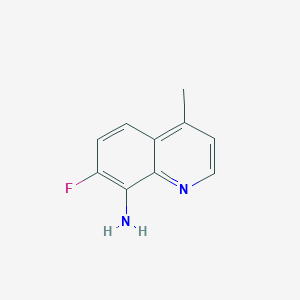

![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
